3'-Azido-2',3'-dideoxy-5-bromouridine
Overview
Description
3’-Azido-2’,3’-dideoxy-5-bromouridine is a highly intricate biomedical compound . It is emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development . With its prominent role as a nucleoside analogue, it orchestrates the research and development of cutting-edge antiviral medications .
Scientific Research Applications
Antiviral Activity Against Retroviruses : It has demonstrated significant antiviral activity against retroviruses like M-MULV and HTLV-III/LAV/AAV, with effective concentration (ED50) values indicating potent inhibitory effects (Lin et al., 1987)(Lin et al., 1987).
Effectiveness Against HIV : Specifically, its activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) has been noted, especially in human peripheral blood mononuclear cells. It shows significant potential for inhibiting HIV replication (Lin et al., 1988)(Lin et al., 1988).
Reduced Toxicity as an AIDS Treatment Alternative : A related compound, 3'-fluoro-2',3'-dideoxy-5-chloro-uridine, has been highlighted for its high selectivity index for HIV and a reduced toxicity profile, suggesting its potential as an alternative treatment for AIDS (Van Aerschot, 1991)(Van Aerschot, 1991).
In Vitro Inhibition of HIV Replication : The compound has been found to be a potent and selective inhibitor of HIV replication in vitro, with minimal toxicity to uninfected human lymphoid cell line H9 (August et al., 1993)(August et al., 1993).
Selective HIV-1 Replication Inhibition : Another study highlighted 3'-fluoro-2',3'-dideoxy-5-chlorouridine as the most selective inhibitor of HIV-1 replication among a series of tested compounds, suggesting its potential in HIV treatment (Van Aerschot et al., 1989)(Van Aerschot et al., 1989).
Synergistic Effects with Other Antiviral Agents : Some studies have also investigated the synergistic interactions of similar compounds with other antivirals, offering a potential strategy for enhancing HIV treatment efficacy (Schinazi et al., 1990)(Schinazi et al., 1990).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMRXNXDPKKRV-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147342 | |
Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-2',3'-dideoxy-5-bromouridine | |
CAS RN |
105784-82-5 | |
Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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